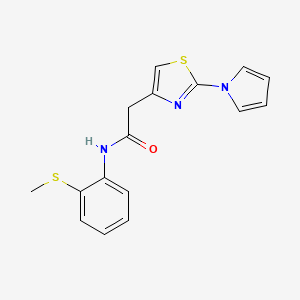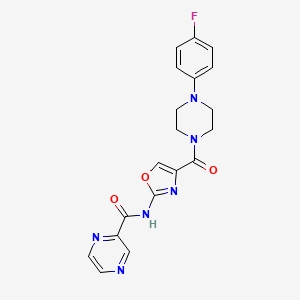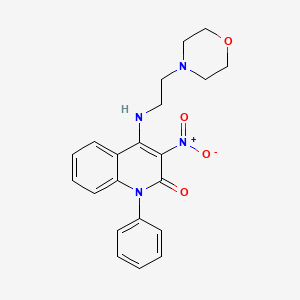
4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence Properties and Molecular Probes
One area of interest is the fluorescence properties of certain quinolinone derivatives, which have been studied for their potential use as molecular fluorescent probes. These compounds, including various amino-substituted phenylquinolinones, have been evaluated for their ability to bind to biomolecules, making them useful in bioimaging and diagnostic applications. For instance, derivatives with ethylenoxy units as spacers have been tested for optimal fluorescence labeling of biomolecules (Motyka et al., 2011).
Antimalarial Activity
Research into the antimalarial activity of quinolinylamino derivatives has demonstrated significant potential. A series of compounds, including those related to the structure of interest, were synthesized and evaluated for their effectiveness against Plasmodium berghei in mice. The studies showed a correlation between the antimalarial potency of these compounds and certain structural features, offering a promising avenue for the development of new antimalarial agents (Werbel et al., 1986).
Catalysis and Chemical Transformations
The compound has relevance in catalytic processes and chemical transformations as well. For example, certain nitroarene compounds have been successfully reduced to aminoarenes using formic acid in the presence of ruthenium catalysts, showcasing the potential of these substances in synthetic chemistry and the production of industrially relevant compounds (Watanabe et al., 1984).
Enantioselective Synthesis
The enantioselective synthesis of β-amino amides from 4-nitrophenyl esters, utilizing isothiourea catalysis, has been explored. This research demonstrates the compound's potential application in the synthesis of enantioselectively enriched molecules, which is important for the development of drugs and other active substances with specific chiral configurations (Arokianathar et al., 2018).
Synthesis of Biologically Active Compounds
The compound also serves as an intermediate in the synthesis of various biologically active compounds. Its versatility in chemical reactions enables the creation of novel molecules with potential applications in pharmaceuticals and material science. For example, the synthesis of novel 3-hydroxyquinolin-4(1H)-one derivatives with potential anticancer and fluorescence properties illustrates the broad utility of these compounds in medicinal chemistry and diagnostics (Funk et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(2-morpholin-4-ylethylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-21-20(25(27)28)19(22-10-11-23-12-14-29-15-13-23)17-8-4-5-9-18(17)24(21)16-6-2-1-3-7-16/h1-9,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMARWNKCDOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

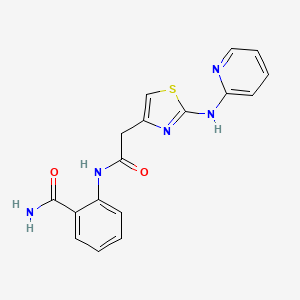
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2843685.png)
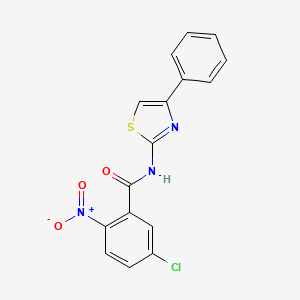
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)
![(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine](/img/structure/B2843689.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl (3-chlorophenyl)methanesulfonate](/img/structure/B2843690.png)
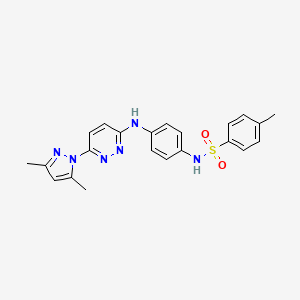
![3-(4-fluorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2843693.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2843694.png)
![Benzo[1,3]dioxol-5-yl-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B2843697.png)
